molecular formula C23H26N2O2 B12666912 4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone CAS No. 54729-42-9

4-((1-(3-Phenylpropyl)-4-piperidyl)amino)-2-benzopyrone

Cat. No.: B12666912
CAS No.: 54729-42-9
M. Wt: 362.5 g/mol
InChI Key: HTQQNAVSHXDHTF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone typically involves multi-step organic reactions. One common method includes the condensation of 2-benzopyrone with 1-(3-phenylpropyl)-4-piperidylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially different biological or chemical properties .

Scientific Research Applications

4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone involves its interaction with specific molecular targets in biological systems. It may act on various pathways, including enzyme inhibition or receptor modulation, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[[1-(3-phenylpropyl)-4-piperidyl]amino]-2-benzopyrone apart is its unique combination of a benzopyrone core and a piperidyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

CAS No.

54729-42-9

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4-[[1-(3-phenylpropyl)piperidin-4-yl]amino]chromen-2-one

InChI

InChI=1S/C23H26N2O2/c26-23-17-21(20-10-4-5-11-22(20)27-23)24-19-12-15-25(16-13-19)14-6-9-18-7-2-1-3-8-18/h1-5,7-8,10-11,17,19,24H,6,9,12-16H2

InChI Key

HTQQNAVSHXDHTF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC2=CC(=O)OC3=CC=CC=C32)CCCC4=CC=CC=C4

Origin of Product

United States

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